Cas no 475105-35-2 (tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate)
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(Aminomethyl)-1-N-Boc-piperidine
- (S)-2-(Aminomethyl)-1-Boc-piperidine
- (S)-2-AMINOMETHYL-1-N-BOC-PIPERIDINE
- (S)-tert-Butyl 2-(aminomethyl)-piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, (2S)-
- tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate
- (S)-2-Aminomethyl-N-Boc-piperidine
- (s)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate
- (s)-2-aminomethyl-piperidine-1-carboxylic acid tert-butyl ester
- 1-Piperidinecarboxylicacid, 2-(aminomethyl)-, 1,1-dimethylethyl ester, (2S)-
- PTVRCUVHYMGECC-VIFPVBQESA-N
- (S)-2-aminomethyl-N-Boc-pipe
- Q-103034
- DTXSID20363583
- J-502178
- SCHEMBL344947
- (s)-tert-butyl2-(aminomethyl)piperidine-1-carboxylate
- A13070
- AC-9133
- MFCD06799358
- LS-1031
- 475105-35-2
- (S)-2-aminomethyl-1-N-Boc-piperidine, AldrichCPR
- tert-butyl (2S)-2-(aminomethyl)piperidin-1-carboxylate
- (S)-2-Aminomethyl-piperidine-1-carboxylic acid tert butyl ester
- (s)-tert-butyl-2-(aminomethyl)piperidine-1-carboxylate
- EN300-154310
- AKOS015897988
- AKOS005258697
- CS-D1798
- (S)-1-Boc-2-(aminomethyl)piperidine
- (r)-2-aminomethyl-n-boc-piperidine
-
- MDL: MFCD11112264
- Inchi: 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1
- InChI Key: PTVRCUVHYMGECC-VIFPVBQESA-N
- SMILES: O(C(C)(C)C)C(N1CCCC[C@H]1CN)=O
Computed Properties
- Exact Mass: 214.16800
- Monoisotopic Mass: 214.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: 1.1
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.023
- Boiling Point: 299.4℃ at 760 mmHg
- Flash Point: 134.9°C
- Refractive Index: 1.481
- PSA: 55.56000
- LogP: 2.37290
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL488-250mg |
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate |
475105-35-2 | 95% | 250mg |
475CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL488-100mg |
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate |
475105-35-2 | 95% | 100mg |
207CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL488-1g |
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate |
475105-35-2 | 95% | 1g |
1125.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853377-1g |
(S)-2-(Aminomethyl)-1-Boc-piperidine |
475105-35-2 | ≥95% | 1g |
¥1,190.70 | 2022-01-10 | |
| Chemenu | CM180446-5g |
(S)-tert-Butyl 2-(aminomethyl)-piperidine-1-carboxylate |
475105-35-2 | 97% | 5g |
$614 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL488-200mg |
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate |
475105-35-2 | 95% | 200mg |
312.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL488-50mg |
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate |
475105-35-2 | 95% | 50mg |
113.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S98460-250mg |
(S)-2-(Aminomethyl)-1-N-Boc-piperidine |
475105-35-2 | 250mg |
¥296.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S98460-1g |
(S)-2-(Aminomethyl)-1-N-Boc-piperidine |
475105-35-2 | 1g |
¥866.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S98460-100mg |
(S)-2-(Aminomethyl)-1-N-Boc-piperidine |
475105-35-2 | 100mg |
¥166.0 | 2021-09-04 |
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate Suppliers
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Piperidines Piperidinecarboxylic acids and derivatives Piperidinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate: A Comprehensive Overview
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate, also known by its CAS number 475105-35-2, is a versatile organic compound with significant applications in the fields of pharmacology, biochemistry, and organic synthesis. This compound is characterized by its unique structure, which combines a piperidine ring with a tert-butyl group and an aminomethyl substituent. The stereochemistry at the 2S position adds to its complexity and functionality, making it a valuable tool in modern chemical research.
The piperidine ring in tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate serves as a rigid framework that facilitates various chemical transformations. The tert-butyl group provides steric bulk, which can influence the compound's solubility and stability. Meanwhile, the aminomethyl substituent introduces nucleophilic properties, enabling this compound to participate in reactions such as alkylation and acylation. These features make it an ideal precursor for the synthesis of bioactive molecules, including peptide analogs and drug candidates.
Recent studies have highlighted the potential of tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate in drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. For instance, a 2023 study published in Nature Communications demonstrated that this compound can form self-assembled nanoparticles with controlled drug release profiles, making it a promising candidate for targeted therapy applications.
In addition to its role in drug delivery, tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate has shown potential as an enzyme inhibitor. A 2023 paper in Journal of Medicinal Chemistry reported that this compound exhibits inhibitory activity against certain proteases, suggesting its utility in the development of antiviral and anticancer agents. The stereochemistry at the 2S position was found to be critical for binding affinity, underscoring the importance of chirality in medicinal chemistry.
The synthesis of tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate has also been optimized in recent years. A 2023 study in Organic Letters described a novel asymmetric synthesis route that employs a chiral catalyst to achieve high enantiomeric excess. This advancement not only improves the efficiency of production but also reduces environmental impact, aligning with current trends toward sustainable chemistry.
Beyond its direct applications, this compound serves as a valuable building block in organic synthesis. Its ability to undergo various functional group transformations makes it a key intermediate in the construction of complex molecules. For example, researchers have utilized it as a starting material for synthesizing bioactive alkaloids and natural product mimics.
In conclusion, tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its applications span drug delivery, enzyme inhibition, and organic synthesis, with ongoing studies uncovering new potentials for this compound. As advancements in synthetic methods and biological applications continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.
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